2,3-Diethyl-1,3-oxazolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1630-64-4 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,3-diethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-3-7-8(4-2)5-6-9-7/h7H,3-6H2,1-2H3 |
InChI Key |
NDGHTXXKUMVKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N(CCO1)CC |
Origin of Product |
United States |
Mechanistic Investigations of 2,3 Diethyl 1,3 Oxazolidine Formation and Chemical Transformations
Elucidation of Reaction Pathways
The formation of 2,3-diethyl-1,3-oxazolidine, a five-membered heterocyclic compound, proceeds through a well-established reaction pathway involving the condensation of an amino alcohol with an aldehyde. This section delineates the mechanistic intricacies of its synthesis and subsequent chemical transformations, focusing on the key intermediates and catalytic processes that govern the reaction outcomes.
The synthesis of this compound is typically achieved through the condensation of N-ethylethanolamine with propionaldehyde. The reaction mechanism is initiated by the nucleophilic attack of the primary amine group of N-ethylethanolamine on the carbonyl carbon of propionaldehyde. This initial addition forms a carbinolamine or hemiaminal intermediate.
The reaction pathway can be summarized as follows:
Nucleophilic Addition: N-ethylethanolamine attacks propionaldehyde to form a hemiaminal intermediate.
Dehydration: The hemiaminal loses a water molecule to form an imine (Schiff base).
Intramolecular Cyclization: The pendant hydroxyl group attacks the imine carbon, leading to ring closure and the formation of this compound.
The pathway to 1,3-oxazolidines is characterized by the transient formation of key intermediates, namely hemiaminals and iminium ions. Following the initial reaction between the amino alcohol and the aldehyde, a hemiaminal intermediate is formed. organic-chemistry.orgnih.gov This species exists in equilibrium with the starting materials and the subsequent imine. In many synthetic protocols, the reaction is designed to proceed through the hemiaminal to the final cyclized product without isolation of the intermediate. acs.orgorganic-chemistry.org
A highly efficient one-pot synthesis for a range of 1,3-oxazolidines has been developed that proceeds via the formation of hemiaminal intermediates. organic-chemistry.orgnih.gov This is achieved by the addition of the alcohol moiety to an imine, which is then followed by intramolecular cyclization under mild conditions. nih.govorganic-chemistry.orgnih.gov
Under acidic conditions, the hydroxyl group of the hemiaminal can be protonated, facilitating its departure as a water molecule and leading to the formation of a resonance-stabilized iminium ion. Alternatively, the nitrogen of the oxazolidine (B1195125) ring can be protonated, leading to ring-opening and the formation of the same iminium ion. This iminium ion is a highly reactive electrophilic species. It is the key intermediate that undergoes nucleophilic attack by the intramolecular hydroxyl group to form the oxazolidine ring. The reversibility of this process means that oxazolidines can act as precursors to iminium ions in other reactions, such as Mannich-type reactions, where they react with external nucleophiles. researchgate.net
The equilibrium between these species can be depicted as: Aldehyde + Amino Alcohol ⇌ Hemiaminal ⇌ Iminium Ion + H₂O ⇌ Oxazolidine + H⁺
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, can be employed for the synthesis of oxazolidine derivatives and related heterocyclic systems. These transformations are often facilitated by transition metal catalysts, such as rhodium (Rh) and palladium (Pd), which orchestrate the reaction through a series of well-defined catalytic cycles. rsc.orgacs.org
For instance, rhodium-catalyzed C-H functionalization followed by intramolecular cyclization has been used to synthesize oxazolidinones, which share a structural relationship with oxazolidines. rsc.org A plausible catalytic cycle for such a transformation typically involves:
C-H Activation: The Rh(III) catalyst coordinates to the substrate and activates a C-H bond.
Migratory Insertion: A coupling partner, such as an alkene or alkyne, inserts into the Rh-C bond.
Cyclization/Annulation: An intramolecular nucleophilic attack occurs, leading to the formation of the heterocyclic ring.
Reductive Elimination/Protonolysis: The product is released, and the active Rh(III) catalyst is regenerated.
Redox-neutral annulation reactions provide another powerful strategy. In these processes, an amine can undergo condensation with a carbonyl compound possessing a tethered nucleophile. acs.org These reactions proceed through intermediates like azomethine ylides, leading to the formation of fused ring systems. nih.gov While not directly forming this compound from its acyclic precursors, these catalytic annulation strategies are relevant for its further elaboration or for synthesizing more complex, fused oxazolidine ring systems.
Ring-Opening and Ring-Closure Equilibria in Oxazolidine Systems
The stability of the 1,3-oxazolidine ring is highly dependent on the surrounding chemical environment. The ring is susceptible to opening under various conditions, and it often exists in a dynamic equilibrium with its acyclic form. This ring-chain tautomerism is a defining characteristic of oxazolidine chemistry.
The formation of this compound is a reversible reaction, and the compound is susceptible to hydrolysis, particularly under acidic conditions. The hydrolytic ring-opening mechanism is essentially the reverse of the final cyclization step in its formation.
The process is initiated by the protonation of the ring nitrogen atom, which is the most basic site. This protonation weakens the C-O bond and facilitates ring cleavage to form a resonance-stabilized iminium ion. This intermediate is then attacked by a water molecule, a nucleophile present in the aqueous medium. The attack of water on the electrophilic carbon of the iminium ion generates a hemiaminal (or carbinolamine). This intermediate can then either re-cyclize or break down further to release the starting materials: propionaldehyde and N-ethylethanolamine. The equilibrium position is influenced by the pH of the solution; in acidic aqueous media, the equilibrium generally favors the open-chain starting materials.
The steps for acid-catalyzed hydrolytic ring-opening are:
Protonation: The oxazolidine ring nitrogen is protonated by an acid.
Ring-Opening: The C(2)-O bond cleaves to form an iminium ion.
Nucleophilic Attack: A water molecule attacks the iminium carbon.
Deprotonation and Cleavage: The resulting adduct loses a proton and cleaves to yield the original aldehyde and amino alcohol.
Oxazolidine systems exhibit a form of structural isomerism known as ring-chain tautomerism, where the cyclic oxazolidine coexists in equilibrium with its open-chain isomer, the corresponding imine (Schiff base). nih.govdocumentsdelivered.com For this compound, this equilibrium is between the heterocyclic ring and (E/Z)-N-ethylidene-2-hydroxyethanamine.
This compound (Ring form) ⇌ (E/Z)-N-ethylidene-2-hydroxyethanamine (Chain form)
The position of this equilibrium is sensitive to a variety of factors, including the nature of the substituents on the ring, the solvent, and the temperature. nih.gov Studies on various 1,3-oxazolidine derivatives have shown that electron-withdrawing groups on the aromatic ring at the C(2) position tend to favor the open-chain imine form, whereas electron-donating groups favor the cyclic oxazolidine form. The steric bulk of substituents can also play a significant role in determining the preferred tautomer. In the gas phase, the ring-chain equilibria of some oxazolidines have been shown to be comparable to those observed in non-polar solvents. documentsdelivered.com
The following table summarizes the general influence of various factors on the ring-chain tautomeric equilibrium in 1,3-oxazolidine systems.
| Factor | Influence on Equilibrium | Favored Form |
|---|---|---|
| Substituents at C(2) | Electron-donating groups stabilize the ring. | Ring (Oxazolidine) |
| Substituents at C(2) | Electron-withdrawing groups destabilize the ring. | Chain (Imine) |
| Solvent Polarity | Polar, protic solvents can stabilize the open form through hydrogen bonding. | Chain (Imine) |
| Solvent Polarity | Non-polar solvents generally favor the less polar cyclic form. | Ring (Oxazolidine) |
| Temperature | Increasing temperature can shift the equilibrium, depending on the thermodynamics of the specific system. | System Dependent |
| pH | Acidic conditions favor ring-opening to the protonated iminium ion. | Chain (Iminium) |
Stereochemical Control Mechanisms and Diastereoselectivity
The formation of this compound through the cyclization of 2-(ethylamino)butan-1-ol with acetaldehyde can theoretically result in the formation of diastereomers. The stereochemical outcome of this reaction is dictated by a range of factors that influence the relative stability of the transition states leading to the different stereoisomers. While specific research on the stereochemical control in the synthesis of this compound is not extensively documented in publicly available literature, the principles governing diastereoselectivity in the formation of analogous 1,3-oxazolidines provide a framework for understanding the potential stereochemical pathways.
Factors Governing Diastereomeric Ratios in Cyclization Reactions
The diastereomeric ratio in the formation of substituted 1,3-oxazolidines is primarily influenced by steric and electronic factors, the nature of the reactants, and the reaction conditions.
Steric Hindrance: The substituents on both the amino alcohol and the aldehyde play a crucial role in directing the stereochemical outcome. In the case of this compound, the ethyl groups at the C2 and C4 positions of the oxazolidine ring, as well as the ethyl group on the nitrogen atom, will create steric strain. The cyclization will preferentially proceed through a transition state that minimizes these steric interactions. Generally, this leads to the formation of the thermodynamically more stable trans isomer, where the larger substituents are on opposite sides of the ring.
Electronic Effects: While steric effects are often dominant, electronic effects can also influence the transition state geometry and, consequently, the diastereomeric ratio. The electron-donating or withdrawing nature of substituents can affect the nucleophilicity of the nitrogen and oxygen atoms and the electrophilicity of the carbonyl carbon.
Reaction Conditions: Parameters such as temperature, solvent, and the presence of catalysts can significantly impact the diastereomeric ratio. For instance, the choice of solvent can influence the solvation of the transition state, thereby altering the energy barrier for the formation of different diastereomers.
Influence of Thermodynamic Versus Kinetic Control on Stereochemical Outcome
The stereochemical outcome of the cyclization reaction to form this compound can be governed by either kinetic or thermodynamic control.
Under kinetic control , the product ratio is determined by the relative rates of formation of the diastereomers. The diastereomer that is formed faster, via the lower energy transition state, will be the major product. Kinetically controlled reactions are typically run at lower temperatures for shorter durations to prevent the system from reaching equilibrium. In the context of oxazolidine formation, the kinetically favored product may not necessarily be the most stable isomer.
Under thermodynamic control , the product ratio is determined by the relative stabilities of the diastereomeric products. The reaction is allowed to proceed for a longer time at a higher temperature, allowing for an equilibrium to be established between the products. The most stable diastereomer will be the major product at equilibrium. For many substituted oxazolidines, the trans isomer is thermodynamically more stable due to reduced steric strain.
The interplay between kinetic and thermodynamic control is a critical aspect of stereoselective synthesis. For example, a reaction might initially favor the formation of a less stable cis isomer under kinetic control, but upon prolonged reaction time or heating, this can isomerize to the more stable trans isomer, reflecting a shift to thermodynamic control. The specific conditions required to favor one regime over the other would need to be determined experimentally for the synthesis of this compound.
Without specific experimental data for this compound, a definitive statement on its diastereomeric preference under various conditions cannot be made. However, based on general principles of stereoselective oxazolidine synthesis, it is reasonable to hypothesize that the trans isomer would be the thermodynamically favored product. The kinetically favored product would depend on the specific transition state energies, which are influenced by the precise geometry of the reacting molecules.
Reactivity and Chemical Transformations of 2,3 Diethyl 1,3 Oxazolidine Derivatives
Nucleophilic Substitution Reactions Involving Oxazolidine (B1195125) Ring Opening
The oxazolidine ring of 2,3-diethyl-1,3-oxazolidine can be opened through nucleophilic substitution reactions. This process is typically initiated by the activation of the oxazolidine, which can be achieved through protonation or coordination with a Lewis acid. This activation makes the electrophilic C2 carbon more susceptible to attack by a nucleophile.
The general mechanism involves the following steps:
Activation: The nitrogen or oxygen atom of the oxazolidine ring is protonated by an acid or coordinates to a Lewis acid. This enhances the electrophilicity of the C2 carbon.
Nucleophilic Attack: A nucleophile attacks the activated C2 carbon, leading to the cleavage of the C2-O bond.
Ring Opening: The ring opens to form a stable intermediate, which can then be protonated or undergo further reactions to yield the final product.
A variety of nucleophiles can be employed in these reactions, leading to a range of products. For instance, organometallic reagents such as Grignard reagents (R-MgX) can act as nucleophiles, resulting in the formation of N,N-disubstituted amino alcohols. nih.gov Similarly, other carbon and heteroatom nucleophiles can be utilized to generate diverse molecular architectures. mdpi.comuni-muenchen.de
| Oxazolidine Derivative | Nucleophile | Product Type |
|---|---|---|
| 2,3-Dialkyl-1,3-oxazolidine | Grignard Reagent (R-MgX) | N,N-Dialkyl-N-(2-hydroxyethyl)amine derivative |
| 2,3-Dialkyl-1,3-oxazolidine | Cyanide (e.g., from acetone cyanohydrin) | α-Amino nitrile derivative |
| 2,3-Dialkyl-1,3-oxazolidine | Thiophenolates | β-Amino thioether derivative |
Oxidation Pathways Leading to Related Heterocyclic Systems
The oxidation of this compound can lead to the formation of the corresponding oxazolidinone, specifically 2,3-diethyl-1,3-oxazolidin-2-one. This transformation involves the introduction of a carbonyl group at the C2 position of the oxazolidine ring. Oxazolidinones are a significant class of heterocyclic compounds, with many exhibiting biological activity. nih.govnih.gov
The oxidation of N-substituted oxazolidines to N-substituted oxazolidin-2-ones can be achieved using various oxidizing agents. The reaction generally proceeds under mild conditions to avoid over-oxidation or decomposition of the starting material and product. While specific reagents for the direct oxidation of this compound are not extensively detailed in readily available literature, general methods for the oxidation of similar cyclic N,O-acetals can be applied.
| Oxidizing Agent | Typical Reaction Conditions |
|---|---|
| Ruthenium-based oxidants (e.g., RuCl3/NaIO4) | Biphasic solvent system (e.g., CCl4/CH3CN/H2O) |
| Potassium permanganate (KMnO4) | Aqueous basic or neutral conditions, low temperature |
| Chromium-based reagents (e.g., PCC, PDC) | Anhydrous organic solvent (e.g., CH2Cl2) |
Acid-Catalyzed Transformations, Including Demethylenation
In the presence of an acid catalyst, this compound undergoes hydrolysis, a transformation that results in the cleavage of the oxazolidine ring. researchgate.netnih.gov This reaction is essentially the reverse of the condensation reaction used to form the oxazolidine. The term "demethylenation" in this context refers to the removal of the C2 carbon and its substituents, which in the case of this compound is a diethylmethylene group, to regenerate the parent β-amino alcohol and the corresponding ketone.
The acid-catalyzed hydrolysis mechanism involves:
Protonation of the ring nitrogen or oxygen.
Nucleophilic attack by water on the C2 carbon.
Formation of a hemiaminal intermediate.
Breakdown of the hemiaminal to yield N-ethyl-ethanolamine and diethyl ketone.
The stability of the oxazolidine ring in acidic conditions is dependent on the substituents at the C2 and N3 positions. nih.gov Electron-withdrawing groups can influence the rate of hydrolysis. nih.gov
Transition Metal-Catalyzed Ring Restructuring Reactions for Complex Heterocycle Construction
Transition metal catalysts can be employed to mediate the rearrangement and restructuring of the oxazolidine ring, providing a synthetic route to more complex heterocyclic structures. nih.govnih.gov These reactions often proceed through the formation of organometallic intermediates that can undergo various transformations such as insertion, cycloaddition, or rearrangement.
For instance, rhodium catalysts have been utilized in reactions involving oxazolidine derivatives. documentsdelivered.com While specific examples detailing the ring restructuring of this compound are not prevalent, the general principles of transition metal catalysis on related systems suggest potential pathways. These could involve the oxidative addition of the C-O or C-N bond to the metal center, followed by migratory insertion or reductive elimination to form a new heterocyclic ring. Such strategies are valuable in synthetic chemistry for the efficient construction of diverse molecular scaffolds. nih.govresearchgate.net
| Transition Metal | Type of Transformation |
|---|---|
| Palladium (Pd) | Cross-coupling and carboamination reactions |
| Rhodium (Rh) | Cycloaddition and rearrangement reactions documentsdelivered.com |
| Copper (Cu) | Asymmetric synthesis and cross-coupling reactions nih.gov |
| Iron (Fe) | Lewis acid catalysis in cycloadditions organic-chemistry.org |
Reactions with Phenols, Bisphenols, and Novolaks
The reaction of this compound with phenols, bisphenols, and novolaks can proceed through an acid-catalyzed ring-opening mechanism, followed by condensation. The oxazolidine can act as a masked form of an aldehyde or ketone and an amine. In the presence of an acid, the oxazolidine ring opens to form an iminium ion intermediate. This electrophilic species can then undergo an electrophilic aromatic substitution reaction with the electron-rich aromatic ring of a phenol.
With phenols, this reaction can lead to the formation of Mannich-type bases, where an aminomethyl group (or a substituted derivative) is introduced onto the phenolic ring, typically at the ortho or para position. In the case of bisphenols and novolak resins (which are phenol-formaldehyde polymers), the multiple phenolic hydroxyl groups provide numerous sites for reaction. plenco.comvt.edu This can result in cross-linking of the polymer chains, a process that is utilized in the curing of phenolic resins. The reaction of oxazolidines with phenolic compounds can modify the properties of the resulting materials, for example, by introducing nitrogen atoms into the polymer network. researchgate.net
The general reaction with a phenol can be depicted as:
Acid-catalyzed ring opening of this compound to form an N-ethyl-N-(2-hydroxyethyl)iminium ion derived from diethyl ketone.
Electrophilic attack of the iminium ion on the phenol ring.
Rearomatization of the phenol ring to yield the aminomethylated phenol derivative.
This reactivity makes oxazolidines useful as cross-linking agents and modifiers for phenolic resins.
Spectroscopic and Computational Characterization of 2,3 Diethyl 1,3 Oxazolidine
Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
The definitive identification of 2,3-Diethyl-1,3-oxazolidine relies on a combination of powerful analytical methods. Spectroscopic techniques, in particular, offer a non-destructive means to probe the chemical environment of individual atoms and the connectivity within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) NMR spectroscopy of this compound would be expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl groups at the 2- and 3-positions, as well as the methylene (B1212753) protons of the oxazolidine (B1195125) ring, would each produce characteristic resonances. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, leading to a downfield shift compared to simple alkanes.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-CH₂-CH₃ (Methylene) | 2.5 - 3.0 | Quartet (q) | ~7 |
| O-CH₂-CH₂-N (Ring) | 3.5 - 4.2 | Multiplet (m) | - |
| N-CH₂-CH₂-O (Ring) | 2.8 - 3.5 | Multiplet (m) | - |
| C-CH₂-CH₃ (Methylene) | 1.4 - 1.8 | Quartet (q) | ~7 |
| N-CH₂-CH₃ (Methyl) | 1.0 - 1.3 | Triplet (t) | ~7 |
| C-CH₂-CH₃ (Methyl) | 0.8 - 1.1 | Triplet (t) | ~7 |
| O-CH-N (Ring) | 4.0 - 4.5 | Triplet (t) | - |
Note: This table represents predicted values based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization state and its electronic environment.
The carbon atom at the 2-position (C2), being bonded to both an oxygen and a nitrogen atom (an aminal-ether linkage), is expected to be significantly deshielded and appear at a characteristically downfield chemical shift. The carbons of the ethyl groups and the other ring carbons would resonate at higher fields. The synthesis and characterization of various oxazolidine derivatives have been reported, providing a basis for predicting the chemical shifts in the target molecule. rdd.edu.iqresearchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (O-C-N) | 85 - 95 |
| C4 (N-C-C-O) | 60 - 70 |
| C5 (O-C-C-N) | 45 - 55 |
| N-CH₂-CH₃ (Methylene) | 40 - 50 |
| C-CH₂-CH₃ (Methylene) | 25 - 35 |
| N-CH₂-CH₃ (Methyl) | 10 - 15 |
| C-CH₂-CH₃ (Methyl) | 8 - 12 |
Note: This table represents predicted values based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
For a definitive structural assignment and to resolve any ambiguities in the one-dimensional NMR spectra, multidimensional NMR techniques would be employed. Experiments such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming the connectivity of the proton spin systems within the ethyl groups and the oxazolidine ring.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
When coupled with a separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry (GC-MS or LC-MS) is an invaluable tool for the analysis of complex mixtures and the characterization of pure compounds. For this compound, electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) would be used to generate a molecular ion ([M]⁺ or [M+H]⁺), the mass of which would confirm the molecular formula of the compound.
The fragmentation of the molecular ion upon ionization provides a characteristic fingerprint that can be used for structural elucidation. For oxazolidines, characteristic fragmentation pathways often involve the cleavage of the bonds alpha to the heteroatoms. The loss of the ethyl group at the 2-position or the 3-position would lead to significant fragment ions. The stability of the resulting carbocations and radical cations dictates the observed fragmentation pattern. While specific mass spectral data for this compound is not detailed in the search results, the general principles of mass spectral fragmentation of heterocyclic compounds can be applied to predict its behavior.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure/Identity |
| 143 | Molecular Ion [M]⁺ |
| 114 | [M - C₂H₅]⁺ (Loss of ethyl group from C2) |
| 114 | [M - C₂H₅]⁺ (Loss of ethyl group from N3) |
| 86 | [M - C₂H₅ - CO]⁺ |
| 72 | [C₄H₁₀N]⁺ |
| 58 | [C₃H₈N]⁺ |
Note: This table represents predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and a spectrum is produced showing absorption bands corresponding to these vibrations.
For this compound, an IR spectrum would be expected to display key absorption bands that confirm its structure. A hypothetical data table for its characteristic IR absorptions is presented below.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| C-O-C (ether linkage) | Asymmetric stretch | 1150-1085 |
| C-N (aliphatic amine) | Stretch | 1250-1020 |
| C-H (alkane) | Stretch | 2960-2850 |
| C-H (alkane) | Bend | 1470-1350 |
The absence of a strong, broad absorption around 3500-3200 cm⁻¹ would confirm the absence of N-H or O-H groups, consistent with the tertiary amine and fully substituted nature of the oxazolidine ring. The specific fingerprint region (below 1500 cm⁻¹) would provide a unique pattern for the identification of the compound.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish bond lengths, bond angles, and the absolute configuration of chiral centers.
If single crystals of this compound could be grown, X-ray diffraction analysis would provide definitive structural information. The compound has two chiral centers, at the C2 and C3 positions of the oxazolidine ring. X-ray crystallography could determine the relative stereochemistry (cis or trans) of the two ethyl groups and, if a chiral resolving agent is used or if the crystallization occurs in a chiral space group, the absolute configuration of each stereoisomer.
A hypothetical table of crystallographic data is shown below.
| Parameter | Value |
| Chemical Formula | C₇H₁₅NO |
| Formula Weight | 129.20 g/mol |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (ų) | V |
| Z (molecules/unit cell) | (e.g., 4) |
| Density (calculated) | (e.g., 1.05 g/cm³) |
| Bond length C2-N3 (Å) | (e.g., 1.46) |
| Bond angle O1-C2-N3 (°) | (e.g., 105.5) |
| Dihedral Angle (Stereochemistry) | (e.g., H-C2-C3-H) |
Computational Chemistry Methodologies for Mechanistic and Stereochemical Studies
Density Functional Theory (DFT) Calculations for Tautomeric Equilibria and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study chemical reactivity, stereochemistry, and reaction mechanisms.
For this compound, DFT calculations could be used to explore potential tautomeric equilibria, although significant tautomerism is not expected for this saturated heterocyclic system. More relevantly, DFT could model the transition states of reactions, such as the acid-catalyzed ring cleavage mentioned in the literature. researchgate.net By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be determined, providing insight into its mechanism and kinetics. Furthermore, the relative stabilities of cis and trans diastereomers could be calculated to predict the thermodynamically favored isomer.
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, encompassing methods like DFT and others, provide fundamental insights into a molecule's electronic properties and how these govern its reactivity. For this compound, these calculations could map the distribution of electron density and the molecular electrostatic potential (MEP). The MEP would highlight electron-rich regions (like the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location indicate its ability to accept electrons (electrophilicity). This information helps predict how the molecule will interact with other reagents.
A table of hypothetical calculated quantum chemical parameters could include:
| Parameter | Calculated Value | Interpretation |
| Energy of HOMO | (e.g., -6.5 eV) | Indicates nucleophilic character, likely centered on N and O atoms. |
| Energy of LUMO | (e.g., +1.2 eV) | Indicates sites for nucleophilic attack. |
| HOMO-LUMO Gap | (e.g., 7.7 eV) | Relates to chemical stability and reactivity. |
| Dipole Moment | (e.g., 1.5 D) | Quantifies the overall polarity of the molecule. |
| Mulliken Atomic Charges | (e.g., N: -0.4, O: -0.5) | Shows partial charge distribution on key atoms. |
Applications of 2,3 Diethyl 1,3 Oxazolidine in Advanced Organic Synthesis
Role as Chiral Auxiliaries in Asymmetric Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org The oxazolidine (B1195125) framework is widely employed for this purpose in a variety of asymmetric transformations. nih.govacs.org After the desired stereoselective reaction, the auxiliary can be cleaved and recovered, making the process efficient and economical. sigmaaldrich.com
While direct literature on 2,3-diethyl-1,3-oxazolidine in aldol (B89426) condensations is sparse, the closely related and extensively studied Evans oxazolidinone auxiliaries provide a clear model for how such five-membered heterocyclic systems exert powerful stereocontrol. In these reactions, the oxazolidinone is first acylated. Deprotonation of the N-acyl group with a strong base generates a rigid, chelated Z-enolate. williams.edu The bulky substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino alcohol) effectively shields one face of the enolate. This steric hindrance forces the electrophile, such as an aldehyde, to approach from the less hindered face, resulting in a highly diastereoselective carbon-carbon bond formation. williams.edu The resulting aldol adduct can then be hydrolyzed to yield the chiral β-hydroxy acid or other derivatives, while the valuable chiral auxiliary is recovered for reuse. sigmaaldrich.comwilliams.edu
Table 1: Representative Diastereoselective Aldol Reactions Using Evans-type Oxazolidinone Auxiliaries
| Auxiliary | Electrophile (Aldehyde) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| (R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | sigmaaldrich.com |
| (S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 99:1 | sigmaaldrich.com |
The 1,3-oxazolidine ring system is a versatile chiral auxiliary used in a range of important asymmetric reactions, including cyclopropanations and Grignard reactions. nih.govacs.org
Grignard Reactions: Chiral 1,3-oxazolidines have demonstrated high efficacy in directing the addition of Grignard reagents. The reaction of Grignard reagents with N-substituted chiral 1,3-oxazolidines derived from amino alcohols like (R)-phenylglycinol proceeds with high diastereoselectivity to furnish chiral amines. clockss.orgresearchgate.net The stereochemical outcome is influenced by the substituents on the oxazolidine ring and the nitrogen atom, which dictate the approach of the nucleophilic Grignard reagent. researchgate.net This methodology serves as a key step in the enantioselective synthesis of complex molecules such as piperidine (B6355638) alkaloids. clockss.org
Cyclopropanation and Epoxidation: Oxazolidines are generally cited as effective chiral auxiliaries for asymmetric cyclopropanation and epoxidation reactions. nih.govacs.org In these transformations, the chiral oxazolidine moiety directs the approach of the reagent (e.g., a carbene for cyclopropanation or an oxidant for epoxidation) to one face of a nearby double bond, thereby controlling the stereochemistry of the newly formed ring.
Utilization as Chiral Ligands for Organometallic Catalysts in Enantioselective Processes
Beyond their stoichiometric use as auxiliaries, chiral 1,3-oxazolidines serve as effective ligands in transition-metal-catalyzed enantioselective reactions. nih.govacs.orgresearchgate.net In this role, the oxazolidine coordinates to a metal center, creating a chiral environment that influences the stereochemical course of the catalytic cycle.
A notable application is in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes. researchgate.net In this process, 1,3-oxazolidines derived from norephedrine (B3415761) and various aldehydes or ketones are used to form chiral zinc amide catalysts in situ. These catalysts have been shown to produce chiral secondary alcohols with good enantioselectivities, consistently favoring one enantiomer. researchgate.net The proposed mechanism involves the formation of a six-membered, chair-like transition state involving the zinc catalyst, diethylzinc, and the aldehyde, where the stereochemistry is dictated by the chiral ligand framework. researchgate.net Additionally, chiral oxazolidines can act as precursors to other important ligand classes, such as N-heterocyclic carbenes (NHCs), which have been successfully applied in copper- and gold-catalyzed asymmetric reactions. nih.gov
Table 2: Performance of Oxazolidine-based Ligands in Asymmetric Diethylzinc Addition
| Aldehyde Substrate | Ligand Origin | Enantiomeric Excess (ee) | Product Configuration | Reference |
|---|---|---|---|---|
| Benzaldehyde | (1R,2S)-Norephedrine + Acetone | 85% | (R) | researchgate.net |
| p-Tolualdehyde | (1R,2S)-Norephedrine + Acetone | 81% | (R) | researchgate.net |
| p-Anisaldehyde | (1R,2S)-Norephedrine + Acetone | 73% | (R) | researchgate.net |
Building Blocks and Synthetic Intermediates for Complex Organic Molecules
The structural features of this compound make it and related compounds valuable building blocks for constructing more complex molecular architectures, particularly alkaloids and other biologically active compounds. clockss.orgontosight.ai The ability to undergo diastereoselective ring-opening reactions allows for the transformation of the simple heterocyclic starting material into complex acyclic or different heterocyclic systems with defined stereochemistry.
A prominent example is the use of a 1,3-oxazolidine derived from N-benzylphenylglycinol in the enantioselective synthesis of the piperidine alkaloid (R)-(-)-coniine. clockss.org In this synthesis, the key step is the highly diastereoselective reaction of the chiral oxazolidine with a specific Grignard reagent. This reaction cleaves the oxazolidine ring to form a chiral amine with a newly created stereocenter, achieving a diastereomeric ratio of 93:7. The resulting intermediate is then carried forward through several steps, including deprotection and cyclization, to yield the final natural product target. clockss.org This strategy highlights how the embedded chirality and predictable reactivity of the oxazolidine ring can be exploited to achieve efficient total syntheses of complex molecules. clockss.org
Development of Analytical Standards for Aldehyde Detection and Capture
The formation of oxazolidines via the condensation of β-amino alcohols with aldehydes provides a robust method for the detection and stabilization of volatile aldehydes, such as propanal, in environmental and workplace air monitoring. nih.govacs.orgwikisource.org Volatile aldehydes are often reactive and difficult to quantify directly. To overcome this, they are passed through a solid sorbent tube containing a capturing agent, such as 2-(hydroxymethyl)piperidine (2-HMP). nih.govwikisource.org
The aldehyde reacts with 2-HMP on the sorbent to form a stable, non-volatile oxazolidine derivative. wikisource.org In the case of propanal reacting with 2-HMP, the product is a 3-ethyl-substituted hexahydro-oxazolo[3,4-a]pyridine. This stable derivative can then be desorbed from the sorbent with a solvent like toluene (B28343) and analyzed using techniques such as gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS). wikisource.org The synthesized oxazolidine itself serves as a crucial analytical standard for the calibration and quantification of the original aldehyde. nih.govacs.org This derivatization method is the basis for established analytical protocols, such as NIOSH Method 2539 for screening aldehydes. wikisource.org
Structure Activity Relationship Sar Studies in Oxazolidine Chemistry
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The reactivity and selectivity of the 2,3-diethyl-1,3-oxazolidine ring are significantly influenced by the electronic and steric properties of the ethyl groups at the nitrogen (N-3) and carbon (C-2) positions. These substituents modulate the stability of the oxazolidine (B1195125) ring and its susceptibility to ring-opening reactions, which is a key aspect of its chemistry.
The C-2 ethyl substituent also plays a pivotal role in the reactivity of the molecule. The stability of the oxazolidine ring towards hydrolysis is notably dependent on the nature of the substituent at the C-2 position. nih.govresearchgate.net Generally, oxazolidines with small alkyl groups at C-2, such as a methyl or in this case, an ethyl group, are found to be more stable towards hydrolysis compared to those with aryl substituents. nih.govresearchgate.net Electron-withdrawing groups at the C-2 position, in contrast, tend to destabilize the ring and facilitate hydrolysis. nih.govresearchgate.net
Table 1: Influence of Substituents on Oxazolidine Ring Stability
| Position | Substituent Type | Effect on Ring Stability | Reference |
|---|---|---|---|
| N-3 | Alkyl (e.g., Ethyl) | More stable than N-phenyl | nih.govresearchgate.net |
| C-2 | Alkyl (e.g., Ethyl) | More stable than C-phenyl | nih.govresearchgate.net |
Impact of Stereoisomerism on Reaction Outcomes and Transformations
Stereoisomerism in this compound can arise from the presence of chiral centers. The C-2 carbon can be a stereocenter, depending on the method of synthesis. If the oxazolidine is formed from a chiral β-amino alcohol, the resulting C-4 and/or C-5 positions will be chiral, and the subsequent introduction of the C-2 ethyl group can lead to the formation of diastereomers. The spatial arrangement of the substituents, particularly the ethyl group at C-2, can dictate the stereochemical course of reactions involving the oxazolidine ring.
The stereoselective synthesis of substituted 1,3-oxazolidines is a field of significant interest, as these compounds can serve as chiral auxiliaries or be converted into enantiomerically pure products. acs.orgacs.org Palladium-catalyzed carboamination reactions, for instance, have been shown to produce cis-disubstituted oxazolidines with good to excellent diastereoselectivity. acs.org This indicates that the formation of the oxazolidine ring itself can be highly stereocontrolled.
In reactions where the oxazolidine ring acts as a chiral template, the stereochemistry at C-2, along with any other stereocenters, directs the approach of incoming reagents. This is particularly evident in addition reactions to the oxazolidine nitrogen or in reactions involving the cleavage of the ring. For example, in the synthesis of diastereomerically pure 2,4-cis-2-aminoalkyl-3-sulfonyl-1,3-oxazolidines, the relative configuration was confirmed using nuclear Overhauser effect (NOE) studies, highlighting the importance of stereochemical control. nih.gov
The formation of diastereomers is also a key consideration in the synthesis of oxazolidines from β-amino alcohols and aldehydes. The reaction can lead to a mixture of diastereomers, with the thermodynamically more stable diastereomer often being the major product, especially under conditions that allow for equilibration. nih.gov The stereochemical outcome is a direct consequence of the facial selectivity during the cyclization step, which is influenced by the existing stereocenters in the amino alcohol precursor. mdpi.com
Table 2: Stereochemical Control in Oxazolidine Synthesis
| Reaction Type | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|
| Pd-catalyzed carboamination | O-vinyl-1,2-amino alcohol derivatives | cis-disubstituted products with high diastereoselectivity | acs.org |
| Condensation of amino alcohols and aldehydes | Thermodynamic control | Formation of the more stable diastereomer | nih.gov |
| Solid-phase synthesis | Use of optically pure 1,2-amino alcohols | Diastereomerically pure 2,4-cis-oxazolidines | nih.gov |
Future Research Directions and Emerging Trends in 2,3 Diethyl 1,3 Oxazolidine Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The principles of green chemistry are increasingly central to modern synthetic planning, emphasizing the need for processes that minimize waste and maximize the incorporation of reactant atoms into the final product. primescholars.comnumberanalytics.com Atom economy is a key metric in this paradigm, and future syntheses of 2,3-Diethyl-1,3-oxazolidine will increasingly focus on routes that are inherently more efficient. primescholars.comrsc.org
Current research in heterocyclic synthesis points towards tandem or cascade reactions as a powerful strategy to enhance atom economy. organic-chemistry.org For instance, an operationally simple and efficient silver-triflate (AgOTf)-promoted tandem olefin isomerization/intramolecular hydroamination of specific alkenyl amines has been shown to produce 2-alkyl-substituted 1,3-heterocycles with high atom economy. organic-chemistry.org Adapting such a strategy for this compound would involve designing a precursor that, under catalytic conditions, undergoes a series of transformations in one pot to yield the desired product, thereby reducing the need for intermediate isolation and purification steps which often lead to material loss.
Future research will likely explore one-pot syntheses starting from simple, readily available precursors like N-ethyl-2-amino-1-butanol, propionaldehyde, and a suitable ethylating agent, designed to proceed with minimal byproduct formation. The goal is to move away from classical condensation reactions that may have near-quantitative yields but poor atom economy due to the formation of water or other small molecule wastes. primescholars.com
Exploration of New Catalytic Systems for Efficient and Selective Oxazolidine (B1195125) Synthesis
Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed under milder conditions with greater control over selectivity. The synthesis of oxazolidines, including 2,3-disubstituted variants, is an area of active catalytic development. organic-chemistry.orgacs.orgfx361.com While traditional acid catalysis is effective, emerging research focuses on novel metal-based and organocatalytic systems that offer improved performance and sustainability.
Recent advancements include:
Iron Catalysis: Efficient iron porphyrin Lewis acid catalysts have been developed for the cycloaddition of aziridines with aldehydes to provide oxazolidines with high regio- and diastereoselectivity at room temperature. organic-chemistry.org A novel Fe-iminopyridine catalyst has also been shown to be effective for the synthesis of related oxazolidinones from aziridines and carbon dioxide under mild conditions, highlighting the potential of earth-abundant metals in sustainable catalysis. acs.org
Silver Catalysis: Silver-catalyzed reactions for incorporating carbon dioxide into propargylic amines to yield oxazolidinones demonstrate the utility of this metal in forming the core heterocyclic structure under mild conditions. organic-chemistry.org
Copper Catalysis: Copper-based systems, often in combination with specific ligands or ionic liquids, have been developed for the synthesis of oxazolidinones from propargylic alcohols, aminoethanols, and CO2. mdpi.com These systems are attractive due to copper's low cost and reduced toxicity compared to other transition metals.
Palladium Catalysis: Palladium complexes are well-established for their role in C-C and C-N bond formation. Stereoselective syntheses of 2,4- and 2,5-disubstituted 1,3-oxazolidines have been achieved via Pd-catalyzed carboamination, generating products with excellent diastereoselectivity. organic-chemistry.org
Biocatalysis: A significant emerging trend is the use of enzymes for highly enantioselective reactions. Engineered myoglobin-based catalysts have been utilized for the intramolecular C(sp³)–H amination of carbamates to produce enantioenriched oxazolidinones, offering a green and highly selective alternative to traditional chemical catalysts. acs.org
For this compound, future work will involve screening these and other novel catalytic systems to identify optimal conditions for its synthesis, with a particular focus on controlling the stereochemistry at the C2 position.
| Catalyst System | Reaction Type | Key Advantages | Relevant Compounds |
| Iron Porphyrin | Lewis Acid-Catalyzed Cycloaddition | High regio- and diastereoselectivity, mild conditions (25°C). organic-chemistry.org | Oxazolidines |
| Fe-iminopyridine | Cycloaddition (Aziridines + CO₂) | Sustainable (earth-abundant metal), single-component catalyst. acs.org | Oxazolidinones |
| AgOTf | Tandem Isomerization/Hydroamination | High atom economy, operational simplicity. organic-chemistry.org | 2-Alkyl-substituted 1,3-X,N-heterocycles |
| Chiral Magnesium Phosphate (B84403) | Enantioselective Cyclization | High yields and excellent enantioselectivities. organic-chemistry.org | 1,3-Oxazolidines |
| Pd-Complexes | Carboamination / Cycloaddition | Excellent stereocontrol (diastereoselectivity). organic-chemistry.org | Disubstituted 1,3-Oxazolidines |
| Engineered Myoglobin | Biocatalytic C-H Amination | High enantioselectivity, sustainable (biocatalysis). acs.org | Enantioenriched Oxazolidinones |
| CuBr/Ionic Liquid | Three-Component Reaction | Green (recyclable system), works under atmospheric CO₂ pressure. mdpi.com | 2-Oxazolidinones |
Advanced Computational Modeling for Predictive Reactivity and Stereochemical Control
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting outcomes in organic synthesis. researchgate.netacs.orgnih.gov For complex heterocyclic systems like oxazolidines, computational modeling can provide critical insights into transition states, reaction energetics, and the origins of stereoselectivity. acs.org
Future research on this compound will greatly benefit from:
Mechanism Elucidation: DFT calculations can be used to model the reaction pathway for the formation of the oxazolidine ring from its precursors (e.g., N-ethyl-2-amino-1-butanol and propionaldehyde). This can clarify whether the reaction proceeds through an iminium ion or other intermediates and identify the rate-determining step. nih.gov
Stereochemical Prediction: The C2 position of this compound is a stereocenter. Computational models can predict which diastereomer is thermodynamically or kinetically favored under different catalytic conditions (e.g., with Lewis acid catalysts). nih.gov This predictive power allows for the rational design of experiments to achieve high stereochemical control, saving significant time and resources compared to traditional trial-and-error screening. mit.edu
Catalyst Design: Models can simulate the interaction between substrates and a catalyst, helping to design or select catalysts that will favor the desired reaction pathway and stereochemical outcome. mit.edu For example, modeling the binding pocket of an engineered enzyme could guide mutations to create a biocatalyst tailored for the synthesis of a specific stereoisomer of this compound.
Studies have already used DFT to investigate the mechanisms and stereochemistry of Lewis acid-catalyzed reactions of related oxazoles and the formation of oxazolidines from chiral imidazolinium salts, demonstrating the power of this approach. researchgate.netnih.gov
Integration of this compound into Multi-Component Reaction Design
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netnih.gov This approach is a cornerstone of efficient and sustainable chemistry, enabling the rapid construction of molecular complexity.
An emerging trend is the design of novel MCRs to access diverse heterocyclic scaffolds. nih.gov Research has demonstrated the synthesis of multi-substituted 1,3-oxazolidine derivatives with high optical purity through an efficient three-component reaction involving anilines, ethyl glyoxalate, and epoxides. researchgate.netnih.gov This cascade process proceeds with high diastereoselectivity and enantioselectivity. nih.gov
Future research could devise an MCR strategy for the direct synthesis of this compound or its immediate precursors. For example, a potential MCR could involve the reaction of a primary amine, an aldehyde, and an alcohol component under catalytic conditions to assemble the oxazolidine ring in one step. The integration of this compound itself as a building block in subsequent MCRs is another promising avenue, where the ring could act as a stable scaffold or a reactive intermediate that participates in further complexity-generating transformations.
Expanding the Scope of Ring Restructuring Reactions for Diverse Heterocycle Construction
While the synthesis of the oxazolidine ring is a primary goal, a truly advanced research frontier lies in using the ring itself as a latent reactive synthon for constructing entirely different heterocyclic systems. Ring restructuring reactions represent a powerful strategy for transforming readily available cyclic compounds into more complex or diverse molecular architectures.
A recent breakthrough in this area is the palladium-catalyzed reaction of N-propargyl oxazolidines with alkenes. acs.org This reaction proceeds through a complex cascade involving cyclization, cycloaddition, and a novel cycloreversion of the oxazolidine ring (involving both C-C and C-O bond cleavage) to generate fused polycyclic indolizines. acs.org This work provides a blueprint for how the oxazolidine core can be strategically "sacrificed" to build more elaborate structures.
For this compound, future research could explore analogous ring-restructuring strategies. By introducing appropriate functional groups onto the ethyl substituents at the N3 or C2 positions, the molecule could be primed for catalyst-mediated transformations. For example, installing an alkyne or an allene (B1206475) group could enable intramolecular or intermolecular cycloadditions that trigger a ring-opening or ring-rearrangement cascade, leading to the synthesis of novel piperidines, pyrrolidines, or other valuable heterocyclic frameworks. This approach dramatically expands the synthetic utility of the this compound scaffold beyond its use as a simple heterocycle, positioning it as a versatile building block for diversity-oriented synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
